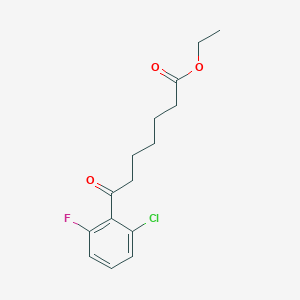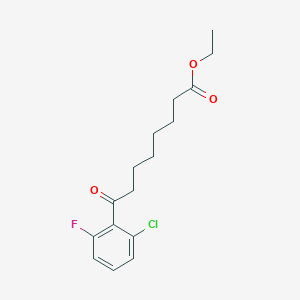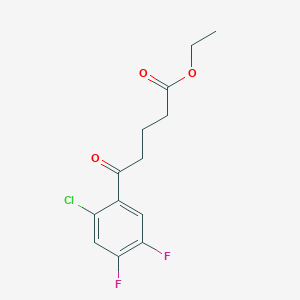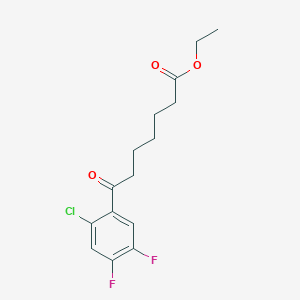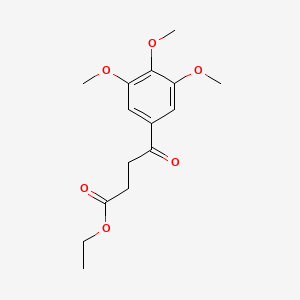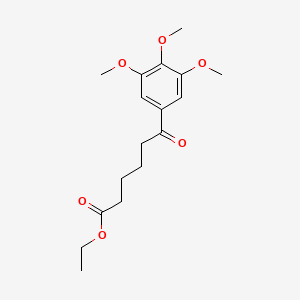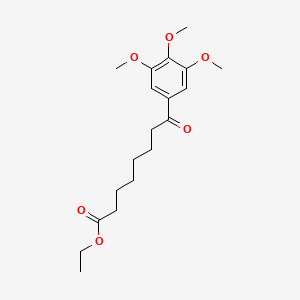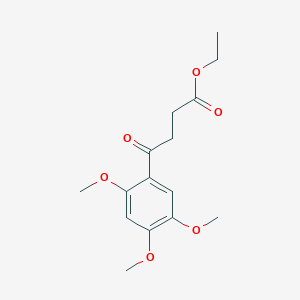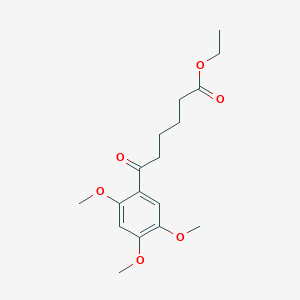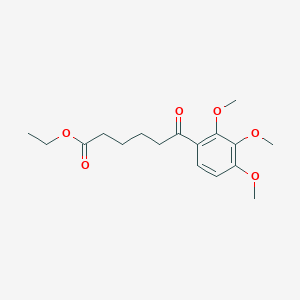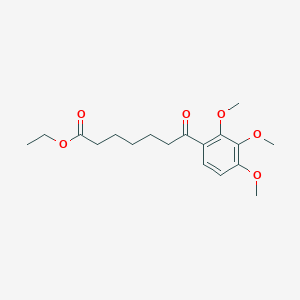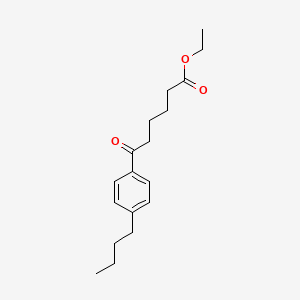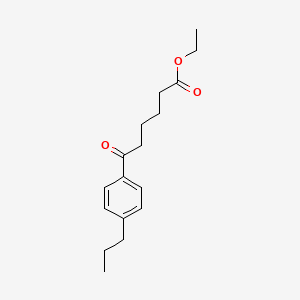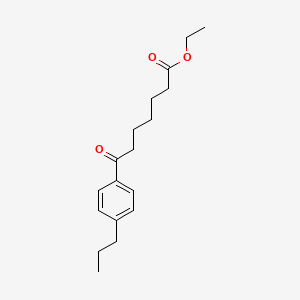![molecular formula C11H13FO2 B1326135 2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane CAS No. 898759-57-4](/img/structure/B1326135.png)
2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Polymer Synthesis and Characterization
- The compound has been utilized in the synthesis of polymers. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was prepared using a similar compound and characterized for its thermal degradation properties (Coskun et al., 1998).
2. Application in Lithium Battery Materials
- It has potential applications in materials for lithium batteries. A study showed direct fluorination of 1,3-dioxolan-2-one to yield 4-fluoro-1,3-dioxolan-2-one, which was expected to serve as an additive for lithium-ion secondary batteries (Kobayashi et al., 2003).
3. Utility in Organic Synthesis
- The compound has been used in the efficient preparation of derivatives like 2-methyl-1,3-dioxolane-2-ethanol, which are valuable in organic synthesis (Petroski, 2002).
4. Photochemical Applications
- A study on photochromism in polymer films incorporated compounds like 1-(2-methyl-5-p-methylphenyl-thien-3-yl)-2-(2-methyl-5(4-(1,3-dioxolane) phenyl)- thien-3-yl)perfluorocyclopentene, demonstrating potential applications in optical recording (Yang et al., 2006).
5. Study of Hydrolysis Reactions
- The compound's derivatives have been studied for their hydrolysis reactions, aiding in understanding the reactivity of various intermediates (Katzhendler et al., 1988).
6. Tunable Degradability in Polymers
- It has been used in the production of degradable polymers, such as copolymers of oligo(ethylene glycol) methyl ether methacrylate and 2-methylene-4-phenyl-1,3-dioxolane (Delplace et al., 2015).
7. Fluorinated Compounds for Electronic Applications
- The compound's fluorinated derivatives have been synthesized and analyzed for their potential in electronic applications, such as in ultraviolet absorption, fluorescence emission, and cyclic voltammograms (Haonan et al., 2014).
8. Agricultural and Antifungal Applications
- Novel dioxolane ring compounds, including derivatives of the compound , have shown promise in managing phytopathogen diseases as ergosterol biosynthesis inhibitors (Min et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(4-fluoro-2-methylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-6-10(12)3-2-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJFTCJHVNTXTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645883 |
Source


|
| Record name | 2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
CAS RN |
898759-57-4 |
Source


|
| Record name | 1,3-Dioxolane, 2-[(4-fluoro-2-methylphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

